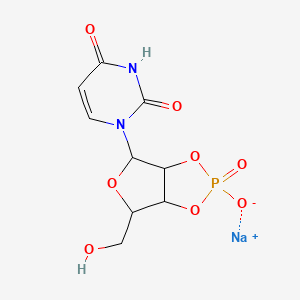![molecular formula C29H48O6Si B12296314 (3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)
(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alfa,5beta)-21-(Acetiloxi)-3-[[(1,1-dimetilbutil)dimetilsilil]oxi]-17-hidroxi-pregnano-11,20-diona es un derivado esteroideo sintético. Este compuesto se caracteriza por su estructura compleja, que incluye múltiples grupos funcionales como hidroxilo, acetiloxi y sililoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3alfa,5beta)-21-(Acetiloxi)-3-[[(1,1-dimetilbutil)dimetilsilil]oxi]-17-hidroxi-pregnano-11,20-diona generalmente implica múltiples pasos. El material de partida suele ser un esqueleto esteroideo, que experimenta diversas transformaciones químicas para introducir los grupos funcionales deseados. Los pasos clave pueden incluir:
Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas.
Acetilación: Adición de grupos acetiloxi utilizando anhídrido acético en presencia de un catalizador.
Sililación: Introducción de grupos sililoxi utilizando cloruro de terc-butildimetilsililo (TBDMS-Cl) en presencia de una base como el imidazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, a menudo empleando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3alfa,5beta)-21-(Acetiloxi)-3-[[(1,1-dimetilbutil)dimetilsilil]oxi]-17-hidroxi-pregnano-11,20-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos utilizando agentes oxidantes como PCC (Clorocromato de piridinio).
Reducción: Reducción de cetonas a grupos hidroxilo utilizando agentes reductores como borohidruro de sodio (NaBH4).
Sustitución: Reemplazo de grupos funcionales por otros grupos utilizando reactivos nucleofílicos o electrófilos.
Reactivos y Condiciones Comunes
Oxidación: PCC en diclorometano (DCM) a temperatura ambiente.
Reducción: NaBH4 en metanol a bajas temperaturas.
Sustitución: Diversos nucleófilos o electrófilos en solventes apropiados bajo condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos a los que se dirige. Por ejemplo, la oxidación de grupos hidroxilo producirá cetonas o aldehídos, mientras que la reducción de cetonas producirá alcoholes secundarios.
Aplicaciones Científicas De Investigación
(3alfa,5beta)-21-(Acetiloxi)-3-[[(1,1-dimetilbutil)dimetilsilil]oxi]-17-hidroxi-pregnano-11,20-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de derivados esteroideos más complejos.
Biología: Se estudia por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3alfa,5beta)-21-(Acetiloxi)-3-[[(1,1-dimetilbutil)dimetilsilil]oxi]-17-hidroxi-pregnano-11,20-diona involucra su interacción con objetivos moleculares específicos dentro de las células. Puede unirse a los receptores esteroideos, modulando la expresión génica e influyendo en diversas vías biológicas. Las vías y los objetivos moleculares exactos pueden variar según el contexto y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Yoduro de metilamonio y plomo:
Propionato de etilo 3-(furan-2-il): Utilizado como agente aromatizante en la industria alimentaria.
2-(2-(Dimetilamino)etoxi)etanol: Un compuesto orgánico con múltiples grupos funcionales, utilizado en diversas aplicaciones químicas.
Singularidad
(3alfa,5beta)-21-(Acetiloxi)-3-[[(1,1-dimetilbutil)dimetilsilil]oxi]-17-hidroxi-pregnano-11,20-diona es único debido a su combinación específica de grupos funcionales y su esqueleto esteroideo. Esta combinación le permite interactuar con los sistemas biológicos de formas que otros compuestos no pueden, lo que lo convierte en un elemento valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C29H48O6Si |
|---|---|
Peso molecular |
520.8 g/mol |
Nombre IUPAC |
[2-[3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C29H48O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-22,25,33H,9-17H2,1-8H3 |
Clave InChI |
RYHLWMVBBKIGMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


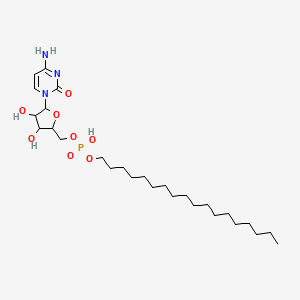

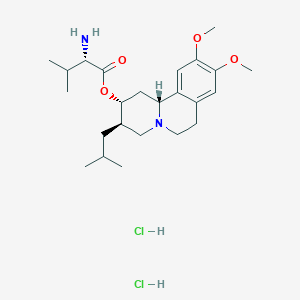
![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)

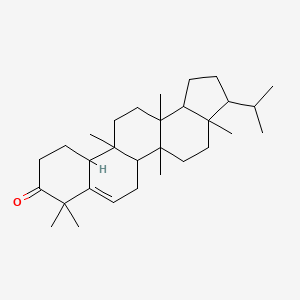
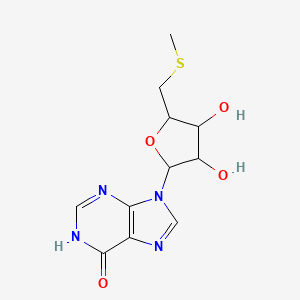
![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)
